molecular formula C14H20N4O2S2 B5564821 N-[(3S*,4R*)-4-propyl-1-thieno[2,3-d]pyrimidin-4-yl-3-pyrrolidinyl]methanesulfonamide

N-[(3S*,4R*)-4-propyl-1-thieno[2,3-d]pyrimidin-4-yl-3-pyrrolidinyl]methanesulfonamide

Cat. No.: B5564821
M. Wt: 340.5 g/mol
InChI Key: ZMHRSZAIBTZYCX-ZYHUDNBSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “N-[(3S*,4R*)-4-propyl-1-thieno[2,3-d]pyrimidin-4-yl-3-pyrrolidinyl]methanesulfonamide” is a complex organic molecule that contains several functional groups and rings, including a thieno[2,3-d]pyrimidine ring and a pyrrolidine ring . Thieno[2,3-d]pyrimidines are an important class of chemical compounds with diverse biological activities .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. Thieno[2,3-d]pyrimidines can undergo a variety of reactions, including cyclization, substitution, and addition reactions .

Scientific Research Applications

Synthesis and Biological Activity

Methanesulfonamide pyrimidine derivatives have been synthesized and evaluated for their ability to inhibit HMG-CoA reductase, an enzyme critical in cholesterol biosynthesis. One compound, showing potent inhibitory activity, was identified as a potential candidate for further evaluation due to its significant cholesterol-lowering effects in isolated rat hepatocytes, demonstrating approximately 100 times more potency than pravastatin (Watanabe et al., 1997).

Copper-Catalyzed Coupling Reactions

Thio-aryl methane sulfonamide derivatives of thieno[2,3-d]pyrimidin-4-one were synthesized using copper/copper(I) iodide as a catalyst. These derivatives were designed as sulfur bioisosteres of selective COX-2 inhibitor drugs, highlighting their potential in developing new therapeutic agents (Perdicaro et al., 2008).

Synthesis of Pyrrolo[2,3-d]pyrimidine Derivatives

Pyrrolo[2, 3-d]pyrimidine derivatives were synthesized using palladium-catalyzed reactions and photocyclization methods. These compounds contribute to the exploration of heterocyclic compounds with potential biological activity (Kondo et al., 1989).

Antitumor and Antibacterial Agents

Novel carbamothioylamino-benzene-sulfonamide-thiophene-carboxylates and thieno[3,2-d]pyrimidin-2-yl-amino-benzene-sulfonamides were synthesized and evaluated for their antitumor and antibacterial activities. Some compounds showed higher activity against liver, colon, and lung cancer cell lines than doxorubicin, along with high activity against Gram-positive and Gram-negative bacteria (Hafez et al., 2017).

Mechanism of Action

The mechanism of action of this compound would depend on its exact structure and the biological system in which it is used. Thieno[2,3-d]pyrimidines have been found to exhibit a wide range of biological activities, including anticancer, antiviral, antimicrobial, anti-inflammatory, analgesic, antioxidant, and antimalarial activities .

Properties

IUPAC Name

N-[(3S,4R)-4-propyl-1-thieno[2,3-d]pyrimidin-4-ylpyrrolidin-3-yl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N4O2S2/c1-3-4-10-7-18(8-12(10)17-22(2,19)20)13-11-5-6-21-14(11)16-9-15-13/h5-6,9-10,12,17H,3-4,7-8H2,1-2H3/t10-,12-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMHRSZAIBTZYCX-ZYHUDNBSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1CN(CC1NS(=O)(=O)C)C2=C3C=CSC3=NC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC[C@@H]1CN(C[C@H]1NS(=O)(=O)C)C2=C3C=CSC3=NC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.